molecular formula C9H6BrClO B13898932 3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol

3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol

Cat. No.: B13898932
M. Wt: 245.50 g/mol
InChI Key: ODNPOWSSMPQVHZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6BrClO. It is a propargylic alcohol derivative, characterized by the presence of a bromine and chlorine atom on the phenyl ring, and a hydroxyl group attached to a propynyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction is catalyzed by a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol is not well-documented. its reactivity is primarily due to the presence of the propargylic alcohol moiety, which can undergo various chemical transformations. The bromine and chlorine atoms on the phenyl ring also contribute to its reactivity, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds .

Properties

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6BrClO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,5H2

InChI Key

ODNPOWSSMPQVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C#CCO

Origin of Product

United States

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